molecular formula C7H2Cl2F4O B14065637 1,3-Dichloro-4-fluoromethoxy-2,5,6-trifluorobenzene

1,3-Dichloro-4-fluoromethoxy-2,5,6-trifluorobenzene

Cat. No.: B14065637
M. Wt: 248.99 g/mol
InChI Key: MEDAKMCPQZWMDX-UHFFFAOYSA-N
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Description

1,3-Dichloro-4-fluoromethoxy-2,5,6-trifluorobenzene is a chemical compound with the molecular formula C7H2Cl2F4O It is a derivative of benzene, characterized by the presence of chlorine, fluorine, and fluoromethoxy groups attached to the benzene ring

Preparation Methods

The synthesis of 1,3-Dichloro-4-fluoromethoxy-2,5,6-trifluorobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Halogenation: Introduction of chlorine and fluorine atoms to the benzene ring through halogenation reactions.

    Methoxylation: Introduction of the fluoromethoxy group using appropriate reagents and conditions.

Industrial production methods often involve optimizing these reactions to achieve high yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

1,3-Dichloro-4-fluoromethoxy-2,5,6-trifluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Dichloro-4-fluoromethoxy-2,5,6-trifluorobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,3-Dichloro-4-fluoromethoxy-2,5,6-trifluorobenzene exerts its effects depends on its interaction with molecular targets. These interactions can involve binding to specific enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

1,3-Dichloro-4-fluoromethoxy-2,5,6-trifluorobenzene can be compared with other similar compounds, such as:

  • 1,3-Dichloro-4-difluoromethoxy-2,5,6-trifluorobenzene
  • 1,3-Dichloro-2-fluoromethoxy-4,5,6-trifluorobenzene

These compounds share similar structural features but differ in the number and position of halogen and methoxy groups

Properties

Molecular Formula

C7H2Cl2F4O

Molecular Weight

248.99 g/mol

IUPAC Name

1,3-dichloro-2,4,5-trifluoro-6-(fluoromethoxy)benzene

InChI

InChI=1S/C7H2Cl2F4O/c8-2-4(11)3(9)7(14-1-10)6(13)5(2)12/h1H2

InChI Key

MEDAKMCPQZWMDX-UHFFFAOYSA-N

Canonical SMILES

C(OC1=C(C(=C(C(=C1Cl)F)Cl)F)F)F

Origin of Product

United States

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